Nbtgr

説明

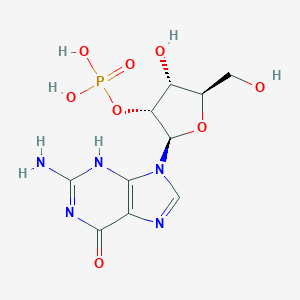

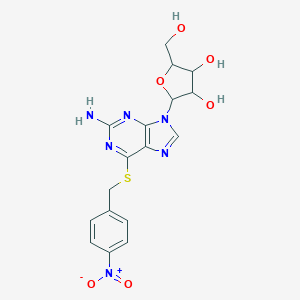

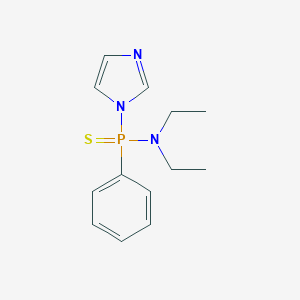

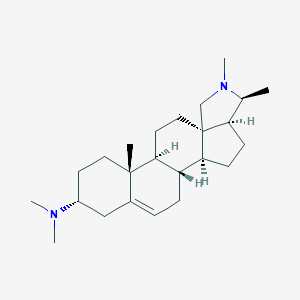

NBTGR (p-Nitrobenzylthioguanosine) is a potent inhibitor of nucleoside transport . It inhibits the absorption of adenosine with a Ki of 70 nM .

Molecular Structure Analysis

NBTGR has a molecular weight of 450.1 . Its molecular formula is C17H18N6O6S . The compound has 8 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 rotatable bonds . Its topological polar surface area is 217.09 .Physical And Chemical Properties Analysis

NBTGR has a molecular weight of 450.1 . Its molecular formula is C17H18N6O6S . The compound has 8 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 rotatable bonds . Its topological polar surface area is 217.09 .科学的研究の応用

Nucleoside Transport Inhibition

NBTGR is a potent inhibitor of nucleoside transport . It inhibits the initial rates of uridine uptake to zero upon exposure of cells to 1 μM NBTGR . This inhibition is firm as repeated washing cannot restore uridine transport capability to NBTGR-treated cells .

Inhibition of Uridine, Inosine, and Cytidine Uptake

NBTGR inhibits the influx of uridine, inosine, and cytidine, without inhibiting the uptake of the corresponding bases, or that of D-glucose or L-leucine . Uridine antagonizes the NBTGR inhibition of uridine transport in a concentration-dependent manner .

Ferroelectric Properties

New BNT-based ceramics via composition modification and special focuses on the ferroelectric properties . Phase transition behaviors under external fields and related applications, such as application in energy storage, pulsed power supply and pyroelectric detection were proposed .

Energy Storage

BNT-based ceramics have been proposed for use in energy storage . The ferroelectric properties of these ceramics make them suitable for this application .

Pulsed Power Supply

BNT-based ceramics have also been proposed for use in pulsed power supply . The ferroelectric properties of these ceramics make them suitable for this application .

Pyroelectric Detection

BNT-based ceramics have been proposed for use in pyroelectric detection . The ferroelectric properties of these ceramics make them suitable for this application .

Light-Driven Microactuators/Sensors

Photostrictive materials like Ni-modified Na 0.5 Bi 0.5 TiO 3-BaTiO 3 (NBT-BT) ceramics exhibit great potential in the light-driven microactuators/sensors .

Light-Controlled Microrobots

Ni-modified NBT-BT ceramics also show potential in light-controlled microrobots . These ceramics can be prepared using spark plasma sintering .

作用機序

Target of Action

NBTGR, also known as p-Nitrobenzylthioguanosine, is a potent inhibitor of nucleoside transport . Its primary target is the nucleoside transport system, specifically the adenosine uptake process . This system plays a crucial role in the regulation of many physiological processes, including energy transfer and signal transduction.

Mode of Action

NBTGR interacts with its target by inhibiting the uptake of adenosine, a key nucleoside involved in various biochemical processes . The inhibition is significant, with a Ki value of 70 nM . This interaction results in a decrease in the transport of nucleosides across the cell membrane.

Biochemical Pathways

The primary biochemical pathway affected by NBTGR is the nucleoside transport pathway. By inhibiting adenosine uptake, NBTGR disrupts the normal functioning of this pathway . The downstream effects of this disruption can vary, but they generally involve changes in energy transfer and signal transduction processes within the cell.

Pharmacokinetics

As a nucleoside transport inhibitor, it can be inferred that nbtgr’s bioavailability and pharmacokinetic profile would be significantly influenced by its ability to inhibit adenosine uptake .

Result of Action

The molecular and cellular effects of NBTGR’s action primarily involve changes in nucleoside transport. By inhibiting adenosine uptake, NBTGR can alter the intracellular concentrations of adenosine and other nucleosides . This can lead to changes in various cellular processes, including energy transfer and signal transduction.

Safety and Hazards

When handling NBTGR, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and kept away from and upwind of spill/leak .

Relevant Papers One relevant paper discusses the comparative pharmacology of the nitrobenzylthioguanosine-sensitive and -resistant nucleoside transport mechanisms of Ehrlich ascites tumor cells . Another paper cited by a supplier of NBTGR discusses its use in research .

特性

IUPAC Name |

(2R,3R,4S,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSNNJIJEZWSBU-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017107 | |

| Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13153-27-0, 129970-97-4 | |

| Record name | 6-(4-Nitrobenzylthio)guanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrobenzylthioguanine formycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)